1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833186
InChI: InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone

CAS No.:

Cat. No.: VC15833186

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone -

Specification

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17)
Standard InChI Key WBDDIPNQSHHUOH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Introduction

Structural and Molecular Features

Chemical Identity and Formula

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone (molecular formula: C₁₅H₁₂N₂O) consists of a benzimidazole moiety linked to a para-substituted phenyl ring with an acetyl group. The benzimidazole system comprises a benzene ring fused to an imidazole, while the acetyl group introduces ketone functionality. The molecular weight is 236.27 g/mol, derived from its constituent atoms: 15 carbons, 12 hydrogens, 2 nitrogens, and 1 oxygen .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The benzimidazole NH proton typically resonates as a singlet near δ 12.9–13.2 ppm, as observed in analogous compounds . Aromatic protons from the benzimidazole and phenyl rings appear between δ 6.5–8.3 ppm, while the acetyl methyl group shows a singlet near δ 2.6 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetyl group resonates near δ 197–200 ppm. The benzimidazole’s C=N carbon appears at δ 149–151 ppm, while aromatic carbons span δ 115–135 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch: ~3,200–3,400 cm⁻¹ (benzimidazole NH).

  • C=O stretch: ~1,680–1,720 cm⁻¹ (acetyl group).

  • C=N stretch: ~1,600–1,650 cm⁻¹ (benzimidazole ring) .

Synthetic Methodologies

Cyclocondensation of Aldehydes with o-Phenylenediamine

A widely used approach involves reacting 4-acetylbenzaldehyde with o-phenylenediamine in the presence of catalysts such as ZnO nanoparticles or DMF/sulfur . For example:

  • ZnO-NP-mediated synthesis: Yields of 70–85% are achieved by heating equimolar aldehyde and diamine in ethanol at 80°C for 4–6 hours .

  • DMF/sulfur system: This method selectively forms the benzimidazole ring, with sulfur acting as an oxidizing agent to stabilize intermediates .

Oxidation of Alcohol Precursors

The Ru-catalyzed oxidation of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethanol to the corresponding ethanone offers an alternative route :

  • Catalyst: Ru(bpbp)(pbb)Cl.

  • Conditions: 50°C, 5 hours, H₂O₂ as oxidant.

  • Yield: 57% under optimal stoichiometry (catalyst:substrate:H₂O₂ = 1:1000:3000) .

Table 1: Comparison of Synthesis Methods

MethodReactantsCatalyst/ConditionsYield (%)Reference
Cyclocondensation4-Acetylbenzaldehyde, o-PDAZnO-NPs, 80°C, 6 hrs85
DMF/Sulfur-mediatedAromatic aldehyde, o-PDADMF, S, 120°C, 12 hrs78
Ru-catalyzed oxidation1-(4-BIm-phenyl)ethanol, H₂O₂Ru(bpbp)(pbb)Cl, 50°C57

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (~24.2 µg/mL at pH 7.4), comparable to chlorinated analogs . It is stable under ambient conditions but may degrade under strong acidic or basic environments due to benzimidazole ring hydrolysis .

Thermal Properties

  • Melting Point: Analogous benzimidazole derivatives melt between 235–240°C .

  • Thermogravimetric Analysis (TGA): Decomposition begins near 300°C, consistent with aromatic and heterocyclic stability .

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